4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a 4-methylphenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole is further functionalized at position 3 with a 4-methoxyphenyl group.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H19N3O3/c1-13-3-7-16(8-4-13)23-12-15(11-18(23)24)20-21-19(22-26-20)14-5-9-17(25-2)10-6-14/h3-10,15H,11-12H2,1-2H3 |
InChI Key |
HSYWOIWZTMYPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring-Opening and Cyclization
Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate is reacted with 4-methoxyaniline in the presence of Ni(ClO₄)₂·6H₂O (0.1 equivalents) in dichloroethane (DCE) at 45°C. The cyclopropane undergoes regioselective ring-opening to form a linear intermediate, which is subsequently cyclized by refluxing in toluene with acetic acid (2 equivalents) to yield 1-(4-methylphenyl)-5-(4-methoxyphenyl)pyrrolidin-2-one.
Key Reaction Parameters
Functionalization at Position 4
To introduce a carboxylic acid group at position 4 of the pyrrolidinone, the ester moiety in the cyclopropane starting material is strategically positioned. Saponification of the intermediate methyl ester using NaOH (2 equivalents) in ethanol/water (3:1) followed by thermolysis at 160°C under microwave irradiation removes the alkoxycarbonyl group, yielding 4-carboxy-1-(4-methylphenyl)pyrrolidin-2-one.
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is constructed via heterocyclization between an amidoxime and an activated carboxylic acid derivative.
Synthesis of 4-Methoxyphenylamidoxime
4-Methoxybenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to form 4-methoxyphenylamidoxime.
Reaction Conditions
Oxadiazole Cyclization
The carboxylic acid group at position 4 of the pyrrolidinone is activated using T3P (propylphosphonic anhydride, 1.5 equivalents) in acetonitrile. Reaction with 4-methoxyphenylamidoxime at 80°C for 3 hours facilitates cyclodehydration, forming the 1,2,4-oxadiazole ring.
Optimized Parameters
Integrated Synthetic Pathway
Combining the above steps, the full synthesis proceeds as follows:
-
Cyclopropane Preparation : Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate is synthesized via [2+1] cycloaddition.
-
Ring-Opening and Cyclization : Nickel-catalyzed reaction with 4-methoxyaniline yields the pyrrolidinone core.
-
Saponification and Activation : The ester group is hydrolyzed to a carboxylic acid, which is activated with T3P.
-
Oxadiazole Formation : Cyclization with 4-methoxyphenylamidoxime produces the target compound.
Comparative Analysis of Methodologies
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. Its oxadiazole moiety is particularly valuable for developing new materials and ligands in coordination chemistry.
Biology
The compound has been investigated for its biological activity , particularly its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets, leading to various pharmacological effects.
Medicine
Research into the pharmacological effects of this compound indicates its potential as a therapeutic agent. Studies have focused on its ability to modulate enzyme activity and influence cellular signaling pathways, which could lead to the development of new treatments for diseases such as cancer and infections.
Industry
Due to its unique chemical structure, the compound is also explored for applications in material science. It may be useful in developing advanced materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Anticancer Activity
In vitro studies have demonstrated that 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one exhibits significant anticancer properties. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of kinase activity |
These findings suggest that the compound could serve as a lead for further development in anticancer therapies.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties by reducing pro-inflammatory cytokines in various models of inflammation, suggesting potential therapeutic uses in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs bearing 2-chlorophenyl (electron-withdrawing, ) or pyridinyl (electron-deficient, ). These differences influence electronic properties, reactivity, and interactions with biological targets. Aromatic vs.
- Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~349.4 g/mol) and logP (predicted ~3.2) position it within the "drug-like" space.
Research Implications
- Biological Activity : Analogs with pyridinyl or pyrimidinyl groups () are often explored as kinase inhibitors, while chloro- or methoxy-substituted derivatives () may target G-protein-coupled receptors. The target compound’s balance of lipophilicity and aromaticity makes it a candidate for CNS drug discovery.
- Crystallographic Data : Compounds like and lack reported crystal structures, limiting conformational analysis. Tools like SHELX () could aid in future structural studies.
Biological Activity
The compound 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a derivative of the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities, including:
- Anticancer Activity : Various studies have reported that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, one study demonstrated that derivatives showed IC50 values against several cancer cell lines such as PC-3 (prostate cancer) and HCT-116 (colon cancer) with values around 0.67 µM to 0.87 µM .
- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis were noted to be around 75 µg/mL and 125 µg/mL respectively .
- Anti-inflammatory Effects : The compound has been linked to the inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.
The biological activity of this compound is attributed to multiple mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes such as:
- Receptor Modulation : It exhibits affinity towards nuclear hormone receptors such as LXR-beta, which plays a role in lipid metabolism and inflammation .
- Cytotoxicity : Studies have indicated that this compound induces apoptosis in cancer cells through various pathways, potentially involving the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- A study focused on novel oxadiazole derivatives reported significant anticancer properties with IC50 values ranging from 0.24 µM to 0.96 µM against various cancer cell lines . This suggests that structural modifications can enhance potency.
- Another research highlighted that oxadiazole derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50/MIC Values |
|---|---|---|
| Anticancer | PC-3 (Prostate) | 0.67 - 0.87 µM |
| HCT-116 (Colon) | 0.67 - 0.87 µM | |
| Antimicrobial | Bacillus subtilis | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL | |
| Anti-inflammatory | Various pathways | Not specified |
Q & A
Q. What are the key synthetic steps for preparing 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one?
Methodological Answer: The synthesis involves two primary steps:
Oxadiazole Ring Formation : Cyclocondensation of a nitrile derivative (e.g., 4-methoxybenzonitrile) with hydroxylamine hydrochloride under reflux in ethanol/water to form the 1,2,4-oxadiazole intermediate. This step requires careful pH control (pH 8–9) and purification via recrystallization .
Pyrrolidinone Coupling : Reacting the oxadiazole intermediate with 1-(4-methylphenyl)pyrrolidin-2-one using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final compound .
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR : To verify the integration and chemical shifts of aromatic protons (e.g., 4-methoxyphenyl at δ 7.8–7.9 ppm) and the pyrrolidin-2-one carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrolidinone) and C-O-C stretches (~1250 cm⁻¹ for oxadiazole) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₈N₃O₃: 348.1352) .
Advanced Research Questions
Q. How can researchers optimize low yields during oxadiazole ring formation?
Methodological Answer: Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Catalyst Use : Add catalytic ZnCl₂ (5 mol%) to accelerate cyclocondensation .
- Temperature Control : Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency .
- Purification : Use preparative HPLC to separate oxadiazole intermediates from unreacted nitriles .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using the same bacterial strain and growth medium) .
- Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
- Structural Confirmation : Re-analyze active batches with X-ray crystallography to rule out polymorphic variations .
Q. Example Data Contradiction Analysis :
| Study | Reported IC₅₀ (µM) | Purity | Assay Type |
|---|---|---|---|
| A | 12.5 | 98% | Microplate Alamar Blue |
| B | 45.0 | 90% | Broth Dilution |
| Conclusion: Lower purity in Study B likely contributed to reduced activity. |
Q. What strategies are effective for studying the compound’s metabolic stability?
Methodological Answer:
- In Vitro Liver Microsome Assays : Incubate with rat/human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS .
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methoxy group) to enhance stability .
- Computational Modeling : Use ADMET predictors (e.g., SwissADME) to identify vulnerable metabolic sites .
Safety and Handling
Q. What safety precautions are critical during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane, H335) .
- Waste Disposal : Neutralize acidic/basic waste before disposal (P501 guidelines) .
Q. Key Hazard Codes :
| Hazard | Code | Precaution |
|---|---|---|
| Skin Irritation | H315 | Wash with soap/water |
| Eye Damage | H319 | Immediate flushing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
